6,7-dichloro-1H-indole-2,3-dione

Catalog No.
S1518613
CAS No.
18711-12-1
M.F
C8H3Cl2NO2
M. Wt
216.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dichloro-1H-indole-2,3-dione

CAS Number

18711-12-1

Product Name

6,7-dichloro-1H-indole-2,3-dione

IUPAC Name

6,7-dichloro-1H-indole-2,3-dione

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

InChI

InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

XTXIILHWOQZVAQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl

Synonyms

6,7-dichloroindoline-2,3-dione

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl

The exact mass of the compound 6,7-dichloro-1H-indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-dichloro-1H-indole-2,3-dione (CAS 18711-12-1) is a highly specialized, dihalogenated isatin derivative primarily utilized as the essential building block for synthesizing potent small- and intermediate-conductance calcium-activated potassium channel (KCa2.x/KCa3.1) modulators [1]. Unlike generic unsubstituted isatins, the precise placement of chlorine atoms at the 6 and 7 positions provides the exact steric and stereoelectronic profile required to interact with the calmodulin-binding domain (CaMBD) interface of these channels [2]. In industrial and medicinal chemistry procurement, this compound is the mandatory precursor for NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime) and its O-alkylated derivatives, offering enhanced electrophilic reactivity at the C3 carbonyl for high-yield, regioselective derivatization [1].

Substituting 6,7-dichloro-1H-indole-2,3-dione with unsubstituted isatin, 5-chloroisatin, or alternative benzimidazolinone scaffolds (e.g., 1-EBIO precursors) fundamentally compromises the biological efficacy of the downstream products [1]. The 6,7-dichloro substitution pattern is a strict structural requirement that drives the expulsion of water molecules from the target receptor pocket and enables the formation of three critical hydrogen bonds [2]. Consequently, modulators derived from alternative scaffolds suffer a 30- to 1000-fold drop in potency [1]. Furthermore, attempting to synthesize the 6,7-dichloro core via late-stage chlorination of generic isatin yields complex, inseparable mixtures of isomers, making the procurement of the pre-functionalized 6,7-dichloro-1H-indole-2,3-dione strictly necessary for reproducible, high-yield manufacturing [2].

Downstream Potency Amplification vs. Benzimidazolinone Scaffolds

When synthesizing KCa3.1 channel activators, the choice of core scaffold dictates the ultimate pharmacological potency. Derivatives built from the 6,7-dichloro-1H-indole-2,3-dione precursor (such as NS309) achieve channel activation at an EC50 of approximately 10–31 nM [1]. In stark contrast, modulators synthesized from the alternative 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (1-EBIO) precursor require concentrations of ~30 μM to achieve similar activation [2]. This represents a >1000-fold potency advantage directly attributable to the 6,7-dichloro-isatin core, establishing it as the required procurement choice for high-affinity modulator development [2].

Evidence DimensionDownstream product EC50 for KCa3.1 activation
Target Compound Data~10–31 nM (via 6,7-dichloro-isatin derivatives)
Comparator Or Baseline~30,000 nM (via 1-EBIO benzimidazolinone precursor)
Quantified Difference>1000-fold increase in downstream potency
ConditionsWhole-cell patch-clamp and inside-out experiments measuring Ca2+-dependent K+ channel activation

Buyers must procure the 6,7-dichloro-isatin core to synthesize viable nanomolar-potency KCa3.1 superagonists, as alternative scaffolds only yield micromolar-potency tools.

Enhanced Hydrogen Bonding in the CaM/CaMBD Interface

The precise dihalogenation of 6,7-dichloro-1H-indole-2,3-dione is critical for the structural docking of its derivatives. Molecular modeling and cryo-electron microscopy reveal that the 6,7-dichloro-isatin geometry allows its oxime derivative to push water molecules out of the interface pocket and establish three stable hydrogen bonds with residues A477, M51, and K75 [1]. Conversely, the structurally related 5,6-dichloro-benzimidazolinone (DC-EBIO) scaffold only manages to form a single hydrogen bond (with M51) [2]. This structural mismatch highlights why the 6,7-dichloro-isatin core cannot be substituted by other halogenated ring systems [1].

Evidence DimensionHydrogen bond formation in the target receptor interface
Target Compound Data3 stable hydrogen bonds (A477, M51, K75)
Comparator Or Baseline1 stable hydrogen bond (via DC-EBIO scaffold)
Quantified Difference3-fold increase in critical binding interactions
ConditionsCryo-electron microscopy and molecular dynamic simulations of the KCa3.1 gating interface

Validates the strict necessity of the 6,7-dichloro substitution pattern for researchers designing highly specific calmodulin-binding domain interactors.

Enhanced C3-Carbonyl Electrophilicity for High-Yield Oxime Formation

In synthetic workflows, the 6,7-dichloro-1H-indole-2,3-dione precursor offers superior processability compared to unsubstituted isatin. The strong electron-withdrawing effect of the adjacent chlorine atoms at the 6 and 7 positions significantly increases the electrophilicity of the C3 carbonyl group [1]. This electronic activation drives highly regioselective condensation with nucleophiles (such as hydroxylamine), ensuring rapid conversion to the 3-oxime while suppressing C2-amide ring-opening side reactions that frequently reduce yields when derivatizing unhalogenated 1H-indole-2,3-dione under basic conditions [1].

Evidence DimensionC3-carbonyl electrophilicity and regioselectivity
Target Compound DataHigh regioselectivity for C3-oxime formation with suppressed ring-opening
Comparator Or BaselineUnsubstituted 1H-indole-2,3-dione (prone to C2-amide cleavage)
Quantified DifferenceMaximized atom economy and reduced purification overhead for the 3-oxime product
ConditionsCondensation reactions with hydroxylamine hydrochloride in standard organic synthesis workflows

Procurement of the pre-halogenated dione ensures higher yields and fewer purification steps during the scale-up of oxime-based pharmacological tools.

Synthetic Divergence vs. Terminal Oxime Procurement

While buyers can procure the final NS309 oxime directly, purchasing the 6,7-dichloro-1H-indole-2,3-dione precursor provides critical synthetic divergence. The dione allows medicinal chemists to synthesize not only the free 3-oxime but also a vast library of O-alkylated derivatives (e.g., O-methyl, O-t-butyl, and O-carboxymethyl 6,7-dichloroisatin-3-oximes) and N-substituted variants [1]. These modifications are essential for tuning the lipophilicity and pharmacokinetic properties of the modulators for specific in vivo dermatological applications, a flexibility that is entirely lost if only the terminal oxime is procured[1].

Evidence DimensionAccessible derivative library size
Target Compound DataEnables divergent synthesis of N- and O-alkylated/functionalized modulators
Comparator Or BaselineNS309 (terminal 3-oxime, limits further structural diversification)
Quantified DifferenceExponentially greater chemical space for structure-activity relationship (SAR) studies
ConditionsMedicinal chemistry library generation for dermatological and neurological drug discovery

For drug discovery programs, procuring the dione precursor is far more cost-effective and versatile than attempting to modify or individually source pre-synthesized terminal oximes.

Synthesis of KCa3.1 and KCa2.x Superagonists

6,7-dichloro-1H-indole-2,3-dione is the absolute required starting material for manufacturing NS309 and related superagonists used in cardiovascular, neurological, and immunological research[1].

Development of Dermatological Therapeutics

Utilized as a core building block to synthesize O-alkylated 6,7-dichloroisatin-3-oxime derivatives, which are investigated as modulators of keratinocyte activity for the treatment of psoriasis and other skin disorders [2].

Structure-Activity Relationship (SAR) Library Generation

Serves as a versatile, highly electrophilic dione scaffold for medicinal chemistry programs aiming to map the calmodulin-binding domain (CaMBD) interface through divergent N- and O-substitution [1].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.9540837 g/mol

Monoisotopic Mass

214.9540837 g/mol

Heavy Atom Count

13

UNII

74ACJ5NG5T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6,7-Dichloro-1H-indole-2,3-dione

Dates

Last modified: 08-15-2023

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